molecular formula C8H8O5 B1340741 (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate CAS No. 25552-08-3

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate

Cat. No.: B1340741
CAS No.: 25552-08-3
M. Wt: 184.15 g/mol
InChI Key: MWPFSCIYGNZCJP-UHFFFAOYSA-N
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Description

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate (CAS 25552-08-3) is a chemically synthesized derivative of kojic acid, a natural product known for its diverse pharmacological properties. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. In biochemical research, this derivative has demonstrated significant anti-inflammatory activity. Studies indicate it can potently suppress the production of inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), in cellular models. Its mechanism of action is attributed to the inhibition of key signaling pathways, specifically through the suppression of Syk/Src kinase activation and the subsequent blockade of the transcription factor NF-κB . This makes it a compound of interest for investigating intracellular signaling cascades involved in the immune response. With a molecular formula of C 8 H 8 O 5 and a molecular weight of 184.15 g/mol, it is characterized for identity and purity . Researchers should note that this compound is classified as harmful and can cause skin and serious eye irritation. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are required during handling .

Properties

IUPAC Name

(5-hydroxy-4-oxopyran-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-5(9)12-3-6-2-7(10)8(11)4-13-6/h2,4,11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPFSCIYGNZCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=O)C(=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480884
Record name 4H-Pyran-4-one, 2-[(acetyloxy)methyl]-5-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25552-08-3
Record name 4H-Pyran-4-one, 2-[(acetyloxy)methyl]-5-hydroxy-
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URL https://comptox.epa.gov/dashboard/DTXSID60480884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate
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Preparation Methods

Starting Material: Kojic Acid

The synthesis of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate is commonly initiated from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a well-known natural product. Kojic acid provides the pyranone core and the hydroxymethyl group necessary for further functionalization.

Stepwise Synthesis

The preparation involves three main steps:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Benzylation of Kojic Acid to protect the 5-hydroxy group Kojic acid + benzyl chloride, NaOH (basic conditions) ~88% Forms 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one (Intermediate 2)
2 Esterification of the hydroxymethyl group with acetic anhydride or acyl chlorides Intermediate 2 + acetic anhydride or acyl chloride, pyridine solvent 69-75% Produces (5-benzyloxy-4-oxo-4H-pyran-2-yl)methyl acetate (Intermediate 4a)
3 Reductive debenzylation to remove benzyl protecting group Pd/C catalyst, hydrogen atmosphere, methanol solvent ~72% Yields target compound this compound (5a)

This sequence is summarized in the following reaction scheme:

Kojic acid → (benzylation) → 5-benzyloxy intermediate → (esterification) → benzylated acetate → (hydrogenolysis) → this compound.

Reaction Details

  • Benzylation: Conducted under basic aqueous conditions with benzyl chloride to selectively protect the 5-hydroxy group, preventing side reactions during esterification.
  • Esterification: The hydroxymethyl group at position 2 is esterified using acetic anhydride or acyl chlorides in pyridine, which acts as both solvent and base to neutralize generated acid.
  • Debenzylation: Catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions removes the benzyl protecting group, restoring the free hydroxy group at position 5.

Alternative Preparation Approaches

While the above method is the most documented, other general synthetic strategies for pyranone esters include:

  • Direct esterification of (5-hydroxy-4-oxo-4H-pyran-2-yl)methanol with acetic acid derivatives under acid catalysis.
  • Use of continuous flow reactors for improved yield and scalability in industrial settings, employing acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux.

However, these methods are less reported specifically for this compound and may require further optimization.

Analytical Data and Purification

  • Purification: Typically achieved by preparative thin-layer chromatography (TLC) or silica gel column chromatography using ethyl acetate/hexane mixtures (1:1 v/v) as eluents.
  • Yields: Overall yields for the three-step synthesis range from 60% to 75% per step, with final product purity ≥95% confirmed by NMR and chromatographic methods.
  • Physical Properties: Melting point reported around 77–79 °C (from EtOAc/hexane).

Summary Table of Preparation Method

Step No. Reaction Type Reagents/Conditions Product Intermediate Yield (%) Key Notes
1 Benzylation Kojic acid, benzyl chloride, NaOH 5-benzyloxy-2-hydroxymethyl-pyranone (2) 88 Protects 5-OH group
2 Esterification Acetic anhydride, pyridine (5-benzyloxy-4-oxo-4H-pyran-2-yl)methyl acetate (4a) 69-75 Esterifies hydroxymethyl group
3 Reductive debenzylation Pd/C, H2, MeOH This compound (5a) 72 Removes benzyl protecting group

Research Findings and Applications

  • The synthetic route described is efficient and reproducible, enabling the production of this compound for further biological and chemical studies.
  • The compound serves as a building block for derivatives with potential antiviral, antioxidant, and anti-inflammatory activities.
  • The protection-deprotection strategy ensures selective functionalization, critical for maintaining the integrity of the pyranone ring during synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various esters or ethers depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a significant building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to serve as a precursor for the development of compounds with potential therapeutic effects.

Case Study: Anticancer Properties

Research indicates that derivatives of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate exhibit anticancer activities. For example, a study found that certain derivatives suppressed nitric oxide production in inflammatory models, suggesting potential anti-cancer and anti-inflammatory properties . The compound's ability to modulate signaling pathways such as NF-κB highlights its relevance in cancer therapy.

Anti-inflammatory Research

The anti-inflammatory properties of this compound have been extensively studied. The compound has shown efficacy in reducing inflammatory markers in vitro and in vivo.

Antioxidant Development

Another critical application of this compound lies in its antioxidant properties. Compounds derived from this structure have been shown to possess significant radical scavenging activity, making them candidates for combating oxidative stress.

Case Study: Structure-Activity Relationship

A series of studies evaluated various derivatives for their antioxidant capabilities. The results indicated that modifications on the aromatic ring significantly influenced their inhibitory activity against lipid peroxidation, a common indicator of oxidative stress . For instance, specific derivatives demonstrated up to 90% inhibition of malondialdehyde production, a marker for lipid peroxidation .

Compound MDA Inhibition (%)
7k90.73 ± 3.97
7l88.76 ± 2.04
Deferiprone25
Trolox74.82 ± 1.82

Mechanism of Action

The mechanism of action of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate is not well-documented in the literature. its chemical structure suggests that it can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. These interactions can influence biological pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyranone Derivatives

Compound Name Substituents (Position) Key Functional Groups Biological Activity
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate 5-OH, 4-O, 2-CH2OAc Acetate ester, γ-pyrone Anti-inflammatory, tyrosinase inhibition
Kojic acid 5-OH, 4-O, 2-CH2OH Hydroxymethyl, γ-pyrone Tyrosinase inhibition, antioxidant
Kojyl cinnamate ester 5-OH, 4-O, 2-CH2O(C6H5CH=CH2) Cinnamate ester, γ-pyrone Adiponectin production
6-Aryl-4-oxo-1,4-dihydropyrimidines 4-O, 6-aryl, 2-SR Thioether, pyrimidine Antibacterial
(±)-5-Hydroxy-4-oxo-4H-pyran-2-yl methyl 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylate 5-OH, 4-O, 2-CH2O(trolox) Trolox conjugate, γ-pyrone Antioxidant, depigmenting

Key Findings:

Bioactivity Modulation via Esterification :

  • The acetate derivative demonstrates enhanced anti-inflammatory activity compared to kojic acid. In , it suppressed Syk/Src and NF-κB pathways in macrophages at lower concentrations (IC50 < 10 μM) than kojic acid (IC50 > 50 μM) .
  • Tyrosinase inhibition, however, is reduced relative to kojic acid (IC50 = 9.28 μM) and its triazole-based derivatives (IC50 ≤ 3.75 μM) . This suggests steric hindrance from the acetate group may limit enzyme binding.

Lipophilicity and Stability :

  • The acetyl group increases logP values (predicted logP = 0.8 vs. -0.5 for kojic acid), improving membrane permeability . However, this modification reduces aqueous solubility, as evidenced by handling precautions requiring organic solvents (e.g., THF, dichloromethane) during synthesis .

Comparison with Other Esters: Kojyl cinnamate esters () exhibit superior adiponectin-promoting activity in adipogenesis studies, likely due to the cinnamoyl group’s planar structure enhancing receptor interactions . The trolox conjugate (±)-5-hydroxy-4-oxo-4H-pyran-2-yl methyl 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylate combines antioxidant (trolox) and depigmenting (kojic acid) properties, showing synergistic effects in melanogenesis inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Alternatively, transesterification of a pre-existing ester derivative (e.g., methyl or ethyl esters) with methanol under acidic or basic catalysis may be employed. Key parameters include temperature control (60–80°C), inert atmosphere (N₂), and stoichiometric excess of acetylating agents to drive the reaction. Purification typically involves column chromatography with gradients of hexane/ethyl acetate (8:2 to 6:4) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for characteristic signals:
  • Ester methyl group: ~2.1–2.3 ppm (singlet, 3H).
  • Pyranone ring protons: δ 6.2–6.5 ppm (H-3, doublet) and δ 5.8–6.0 ppm (H-5, broad singlet for hydroxyl).
  • Carbonyl carbons: δ 170–175 ppm (ester C=O) and δ 180–185 ppm (pyranone C=O).
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1650–1680 cm⁻¹ (pyranone C=O).
  • Mass Spectrometry : Molecular ion [M+H]⁺ expected at m/z 200–210. Fragmentation patterns should confirm loss of acetate (60 Da) and hydroxyl groups .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : The compound is prone to hydrolysis under acidic or alkaline conditions due to the ester group. Stability studies should be conducted using buffered solutions (pH 2–10) at 25°C, with periodic sampling analyzed via HPLC. For long-term storage, neutral pH (6–7) and refrigeration (4°C) are recommended. Degradation products include 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid and acetic acid .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound be resolved?

  • Methodological Answer : Discrepancies in splitting patterns (e.g., unexpected doublets or broad signals) may arise from tautomerism in the pyranone ring or dynamic exchange processes. Use variable-temperature NMR (VT-NMR) to stabilize tautomeric forms. For diastereotopic protons (e.g., methylene groups), 2D NMR (COSY, HSQC) and computational modeling (DFT) can clarify assignments. Refer to crystallographic data from analogous pyranones (e.g., bond lengths and angles) to validate structural hypotheses .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set is effective for calculating frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. These studies reveal nucleophilic/electrophilic sites, aiding in understanding reactivity (e.g., ester hydrolysis or electrophilic substitution). Solvent effects (PCM model) should be included for accuracy. Compare results with experimental UV-Vis and cyclic voltammetry data .

Q. How can synthetic yields be improved for large-scale preparation of this compound?

  • Methodological Answer : Optimize catalyst selection (e.g., DMAP for acyl transfer) and solvent polarity (acetonitrile or THF). Use microwave-assisted synthesis to reduce reaction time (10–15 minutes vs. hours). Continuous-flow systems enhance reproducibility and scalability. Monitor reaction progress via inline FTIR or Raman spectroscopy to identify bottlenecks (e.g., intermediate precipitation) .

Q. What challenges arise in quantifying this compound in complex matrices, and how are they addressed?

  • Methodological Answer : Matrix interference (e.g., from biological samples or degradation byproducts) requires selective extraction (SPE with C18 cartridges) and detection methods. UPLC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity (LOQ < 1 ng/mL). For environmental samples, derivatization (e.g., silylation) improves GC-MS compatibility. Validate methods using spiked recovery experiments (85–115% acceptable range) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate
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(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate

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